![molecular formula C13H13BrO2 B6608509 methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2866308-91-8](/img/structure/B6608509.png)
methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromophenyl)bicyclo[111]pentane-1-carboxylate is a chemical compound with the molecular formula C13H13BrO2 It is characterized by a bicyclo[111]pentane core structure substituted with a 4-bromophenyl group and a methyl ester functional group
Mechanism of Action
Target of Action
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a derivative of bicyclo[1.1.1]pentanes (BCPs), which are known to be important bioisosteres with para-substituted aromatic rings Bcps are generally used as bioisosteres to replace phenyl, tert-butyl, and alkyne functional groups in various pharmaceutical molecules .
Mode of Action
For instance, they can participate in cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reactions involving radicals derived from diazo esters . This results in the formation of disubstituted BCP ketones .
Biochemical Pathways
Bcps are known to be involved in various biochemical processes due to their unique structure and ability to replace certain functional groups in bioactive molecules .
Pharmacokinetics
The pharmaceutical industry has recognized the three-dimensional carbon framework of bcps as a suitable bioisostere that can alter the pharmacokinetic properties of various drugs .
Result of Action
Bcps are known to add three-dimensional character and saturation to compounds, which can enhance the solubility and potency of a medicine .
Action Environment
It is known that the stability of bcps can be influenced by factors such as temperature and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the desired substituents.
Introduction of the 4-bromophenyl group: This step involves the use of a brominated aromatic compound, such as 4-bromobenzyl bromide, in a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Reduction Reactions: Products include primary alcohols.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but lacks the 4-bromophenyl group.
Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure with a chlorophenyl group instead of a bromophenyl group.
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate: Contains an amino group protected by a tert-butoxycarbonyl group.
Uniqueness
Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the 4-bromophenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-16-11(15)13-6-12(7-13,8-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLOTBJLOUHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
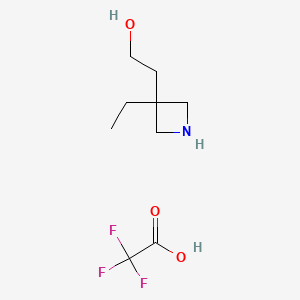
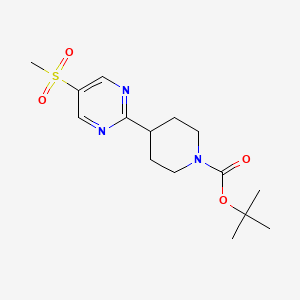
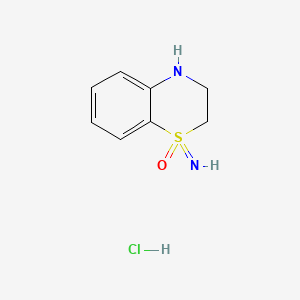
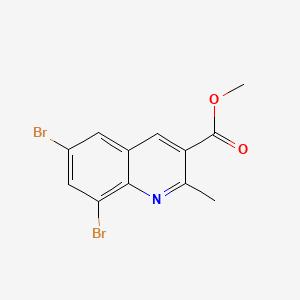
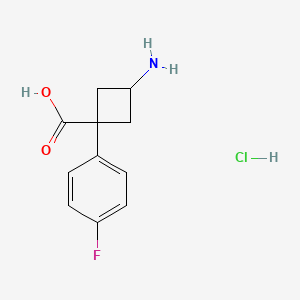
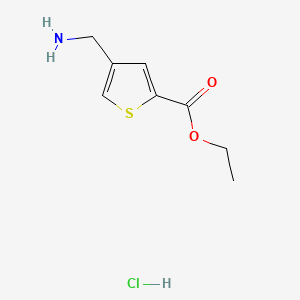
![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid](/img/structure/B6608461.png)
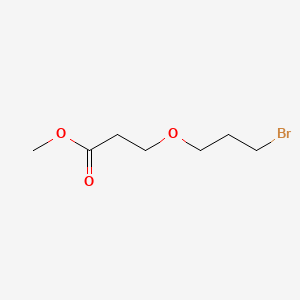
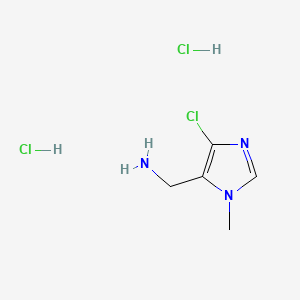
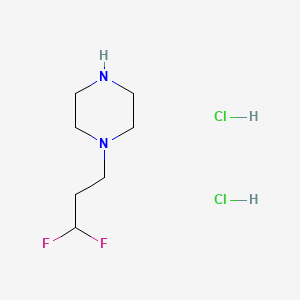
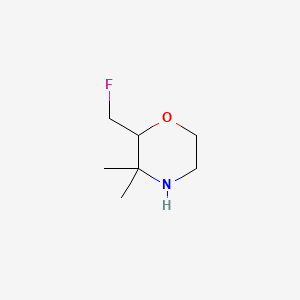
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride](/img/structure/B6608529.png)
